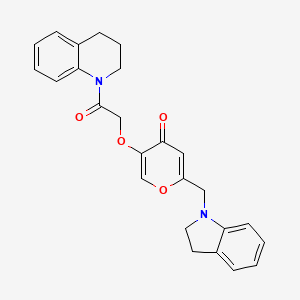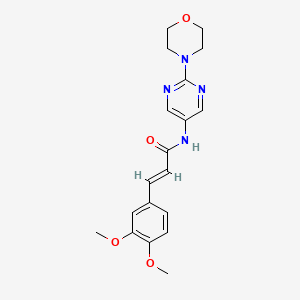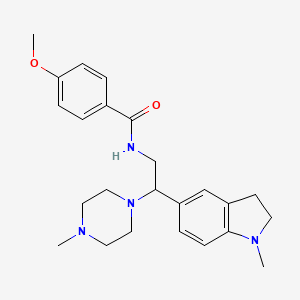
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a complex chemical molecule with significant implications in various fields, including chemistry, biology, medicine, and industry. This compound, due to its multifaceted structure, can engage in diverse chemical reactions and exhibit varied biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one typically involves multi-step processes. Each step must be carefully controlled to ensure the purity and yield of the final product.
Formation of the Pyran-4-one Core: : The initial step generally involves constructing the pyran-4-one core, which is the backbone of the molecule. This can be achieved through a condensation reaction between suitable starting materials under acidic or basic conditions.
Attachment of the Indolin-1-ylmethyl Group: : The indolin-1-ylmethyl group is introduced via an alkylation reaction. This step requires careful control of temperature and pH to ensure that the desired product is obtained without unwanted side reactions.
Incorporation of the Dihydroquinolin-1(2H)-yl Moiety: : This is achieved through a nucleophilic substitution reaction, where the dihydroquinolin-1(2H)-yl group is attached to the intermediate compound formed in the previous steps.
Final Assembly and Purification: : The final step involves the assembly of the entire molecule and purification through techniques like chromatography to achieve the desired purity.
Industrial Production Methods: Scaling up from laboratory synthesis to industrial production requires optimization of each reaction step to maximize yield and minimize cost. Common strategies include:
Batch Processing: : Where each step is performed sequentially in large reactors.
Continuous Flow Processing: : Enhancing efficiency by performing reactions continuously rather than in batches.
Automation and Robotics: : Increasing precision and reducing human error in complex multi-step syntheses.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions are typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : The compound is also prone to nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and water.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed: Depending on the reaction type and conditions, the major products can include oxidized or reduced forms of the compound, as well as substituted derivatives where functional groups are added or replaced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalyst Development: : Used in the development of novel catalysts for organic reactions.
Material Science: : Incorporated into the design of new materials with specific properties.
Biology
Drug Discovery: : Investigated for its potential as a therapeutic agent due to its biological activity.
Biochemical Probes: : Utilized as probes to study biochemical pathways.
Medicine
Pharmacological Research: : Explored for its effects on various biological targets, potentially leading to new treatments for diseases.
Diagnostic Tools: : Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Polymer Chemistry: : Contributing to the development of high-performance polymers.
Agricultural Chemistry: : Applied in the synthesis of agrochemicals to enhance crop yield and resistance.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, altering their activity and resulting in downstream effects.
Binding to Enzymes: : Modifying enzyme activity and influencing metabolic pathways.
Receptor Interactions: : Acting as an agonist or antagonist to modulate receptor-mediated signaling pathways.
Pathway Modulation: : Impacting key pathways involved in cellular processes such as apoptosis, proliferation, or differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: : Compounds like 2-methylquinoline exhibit similar structural features and chemical reactivity.
Indole Derivatives: : Compounds such as indole-3-acetic acid share the indole moiety and show comparable biological activity.
Pyranone Compounds: : 4H-pyran-4-one derivatives have similar core structures and undergo analogous chemical reactions.
Uniqueness: The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is unique due to its combination of structural motifs, which impart distinctive chemical and biological properties. This combination allows it to interact with multiple targets and exhibit a broad range of activities, making it a valuable compound for research and application in various scientific fields.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23-14-20(15-26-13-11-19-7-1-3-9-21(19)26)30-16-24(23)31-17-25(29)27-12-5-8-18-6-2-4-10-22(18)27/h1-4,6-7,9-10,14,16H,5,8,11-13,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWCTGJKEPQYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2702183.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2702185.png)
![N'-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide](/img/structure/B2702187.png)
![1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2702188.png)



![N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide](/img/structure/B2702196.png)



![1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)
![Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2702204.png)

